2-chloro-6-(methylaminomethyl)-N-phenylthieno[3,2-d]pyrimidin-4-amine
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Overview
Description
2-chloro-6-(methylaminomethyl)-N-phenylthieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thieno[3,2-d]pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 2-chloro-6-(methylaminomethyl)-N-phenylthieno[3,2-d]pyrimidin-4-amine typically involves multiple steps. One common synthetic route starts with the reaction of methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield 2,4-dichlorothieno[2,3-d]pyrimidine. The final step involves the substitution of one chlorine atom with a methylaminomethyl group and the other with an N-phenyl group under specific reaction conditions .
Chemical Reactions Analysis
2-chloro-6-(methylaminomethyl)-N-phenylthieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include POCl3 for chlorination and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
2-chloro-6-(methylaminomethyl)-N-phenylthieno[3,2-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Biological Research: The compound is used in docking studies to understand its interaction with biological targets, such as acetyl-CoA carboxylase.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2-chloro-6-(methylaminomethyl)-N-phenylthieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to bind to acetyl-CoA carboxylase, inhibiting its activity and thereby affecting fatty acid synthesis. This inhibition can lead to antimicrobial and anticancer effects by disrupting essential metabolic pathways in target cells .
Comparison with Similar Compounds
2-chloro-6-(methylaminomethyl)-N-phenylthieno[3,2-d]pyrimidin-4-amine can be compared with other thienopyrimidine derivatives, such as:
- 2-chloro-6-methylthieno[2,3-d]pyrimidin-4-amine
- 6-chloro-2-(methylthio)pyrimidin-4-amine
- N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives
These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and therapeutic potential. The unique combination of the methylaminomethyl and N-phenyl groups in this compound contributes to its distinct properties and applications .
Properties
Molecular Formula |
C14H13ClN4S |
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Molecular Weight |
304.8 g/mol |
IUPAC Name |
2-chloro-6-(methylaminomethyl)-N-phenylthieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H13ClN4S/c1-16-8-10-7-11-12(20-10)13(19-14(15)18-11)17-9-5-3-2-4-6-9/h2-7,16H,8H2,1H3,(H,17,18,19) |
InChI Key |
HVJUJCFKMYWDKS-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC2=C(S1)C(=NC(=N2)Cl)NC3=CC=CC=C3 |
Origin of Product |
United States |
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